A Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate (CAS: 38484-94-5) for Synthetic and Pharmaceutical Applications
A Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate (CAS: 38484-94-5) for Synthetic and Pharmaceutical Applications
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 2,5-Dichlorobenzenesulfonic acid dihydrate. It explores its synthesis, chemical properties, key applications as a versatile intermediate, and the analytical methodologies required for its characterization and quality control.
Overview and Significance
2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is an organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] It is characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, which confers strong acidic properties.[1] In laboratory and industrial settings, it is most commonly available as a stable, white to off-white crystalline dihydrate (C₆H₄Cl₂O₃S·2H₂O).[1]
The strategic placement of the electron-withdrawing sulfonic acid group and the two chlorine atoms significantly influences the aromatic ring's electron density. This unique electronic and structural profile makes it a valuable and versatile intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor in the manufacturing of more complex molecules, including specialized dyes and pharmaceutical intermediates.[1][2] The strong acidity of the sulfonic acid group also allows it to function as an effective catalyst in various organic transformations.[2]
Physicochemical and Structural Properties
A comprehensive understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. Key identification and property data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38484-94-5 | [3][4][5][6] |
| Anhydrous CAS | 88-42-6 | [1][7] |
| Molecular Formula | C₆H₈Cl₂O₅S | [5][6] |
| Molecular Weight | 263.09 g/mol | [5][6] |
| IUPAC Name | 2,5-dichlorobenzenesulfonic acid;dihydrate | [3][6] |
| Appearance | White to light brown/gray solid | [1][4] |
| Melting Point | 98-102 °C | [4][6] |
| Solubility | Freely soluble in water | [8][9] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][4] |
| InChI Key | VPJICTWHRNQYRG-UHFFFAOYSA-N | [3][6] |
Synthesis and Purification
Reaction Mechanism: Electrophilic Aromatic Substitution
The most established and industrially viable method for synthesizing 2,5-Dichlorobenzenesulfonic acid is through the direct sulfonation of 1,4-dichlorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[1][2] The electrophile, sulfur trioxide (SO₃), is typically generated from oleum (fuming sulfuric acid). The chlorine atoms on the 1,4-dichlorobenzene ring are deactivating but ortho-, para-directing. Due to the existing para-substitution of the two chlorine atoms, the incoming sulfonyl group is directed to the electronically favored and sterically accessible positions, resulting in the desired 2,5-disubstituted product.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,5-Dichlorobenzenesulfonic acid dihydrate.
Laboratory-Scale Synthesis Protocol
This protocol describes a representative procedure for the synthesis of 2,5-Dichlorobenzenesulfonic acid.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 1,4-dichlorobenzene.
-
Sulfonation: Begin stirring and cool the flask in an ice bath. Slowly add 20% oleum via the dropping funnel, ensuring the internal temperature is maintained between 20-30°C.
-
Expertise Note: Careful temperature control is critical.[1] Runaway temperatures can lead to unwanted side-products through polysulfonation or decomposition.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[1]
-
Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a beaker of crushed ice with constant stirring. This step is highly exothermic.
-
Expertise Note: Quenching on ice serves two purposes: it safely neutralizes the reactive oleum and precipitates the desired sulfonic acid product, which is less soluble in the cold aqueous acidic medium.[1]
-
-
Isolation: Collect the precipitated white solid by vacuum filtration and wash the filter cake with a small amount of cold water to remove residual acid.
-
Purification: Purify the crude product by recrystallization from hot water to yield the final 2,5-Dichlorobenzenesulfonic acid dihydrate.
Chemical Reactivity and Applications
Role as an Acid Catalyst
The strong electron-withdrawing nature of the sulfonyl group makes arylsulfonic acids highly acidic.[2] This property allows 2,5-Dichlorobenzenesulfonic acid to function as an effective and recoverable solid acid catalyst in a range of organic reactions, such as esterifications and alkylations, which are common transformations in drug synthesis pathways.
Caption: Catalytic role in a generic esterification reaction.
Intermediate for Key Derivatives
A primary application of 2,5-Dichlorobenzenesulfonic acid is its use as a precursor for other valuable chemical intermediates.[2] For example, it is a key starting material in the synthesis of 2,5-diaminobenzenesulfonic acid.[10] This transformation, typically achieved through high-pressure ammonolysis, replaces the chlorine atoms with amino groups. 2,5-Diaminobenzenesulfonic acid is an important component in the synthesis of various azo dyes.[10]
Analytical and Quality Control Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of 2,5-Dichlorobenzenesulfonic acid dihydrate.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this non-volatile, polar compound.[1]
-
Principle: A reversed-phase HPLC method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Standard Preparation: Accurately weigh approximately 25 mg of 2,5-Dichlorobenzenesulfonic acid dihydrate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 5 µm, 4.6 x 250 mm Industry standard for separating moderately polar aromatic compounds. Mobile Phase Acetonitrile:Water (with 0.1% H₃PO₄) Provides good separation and peak shape. Acid improves peak symmetry. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution. Detection UV at 220 nm Wavelength where the benzene ring exhibits strong absorbance. | Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
-
Analysis & System Suitability:
-
Trustworthiness Mandate: Before sample analysis, system suitability must be confirmed. Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.
-
Inject the sample solution and calculate the purity by area percent normalization.
-
Spectroscopic Characterization
-
Mass Spectrometry (MS): LC-MS analysis in negative ion mode would show a prominent ion for the deprotonated anhydrous molecule [M-H]⁻ at an m/z of approximately 225.9.[11]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show signals in the aromatic region characteristic of the three protons on the dichlorinated benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the S=O stretches of the sulfonic acid group, typically in the 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹ regions.
Safety, Handling, and Storage
GHS Hazard Information
2,5-Dichlorobenzenesulfonic acid is a hazardous substance and must be handled with appropriate precautions.[11]
| Category | Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [11] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [3][11] |
| UN Number | 2585 | [4][6] |
| Hazard Class | 8 (Corrosive solid, acidic, organic, n.o.s.) | [4] |
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
In case of skin contact, take off immediately all contaminated clothing and rinse skin with plenty of water.
Storage and Disposal
-
Store in a dry, cool, and well-ventilated place.[12]
-
Keep the container tightly closed and store in a corrosive-resistant container.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
2,5-Dichlorobenzenesulfonic acid dihydrate is a foundational chemical intermediate with significant utility in the synthesis of dyes and as a potential building block in the development of more complex molecules. Its well-defined synthesis, strong acidic character, and specific reactivity patterns make it a valuable reagent for the research and drug development community. A thorough understanding of its properties, analytical methods, and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory and beyond.
References
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2,5-Dichlorobenzenesulfonic acid dihydrate, 97%, Thermo Scientific. Fisher Scientific. [Link]
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Product Specifications for 2,5-Dichlorobenzenesulfonic acid dihydrate. Acmec Biochemical. [Link]
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2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. PubChem, National Center for Biotechnology Information. [Link]
- Use of 2,5-dihydroxybenzenesulphonic acid in the production of medicaments.
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2,5-Dichlorobenzenesulfonic acid. PubChem, National Center for Biotechnology Information. [Link]
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